5-Cyanopicolinamide

Description

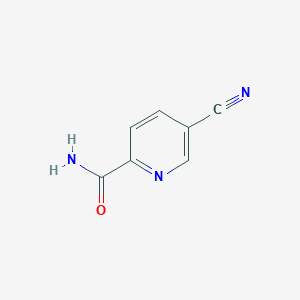

5-Cyanopicolinamide (molecular formula: C₇H₅N₃O) is a heterocyclic organic compound featuring a pyridine ring substituted with a cyano group at the 5-position and an amide group at the 2-position. This structure confers unique physicochemical properties, including moderate solubility in polar solvents (e.g., dimethyl sulfoxide) and a melting point of 168–172°C . It is primarily utilized in pharmaceutical research as a precursor for kinase inhibitors and in agrochemical synthesis due to its ability to modulate biological activity through hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

5-cyanopyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c8-3-5-1-2-6(7(9)11)10-4-5/h1-2,4H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIPIEOKQCFDRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65346-04-5 | |

| Record name | 5-cyanopyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyanopicolinamide typically involves the cyanation of picolinamide derivatives. One common method includes the reaction of 5-bromopicolinamide with a cyanide source such as copper(I) cyanide under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of 5-Cyanopicolinamide may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed to achieve high-quality product .

Chemical Reactions Analysis

Amide Coupling Reactions

5-Cyanopicolinamide participates in amide bond formation through activation of its carboxylic acid derivative. This reaction is pivotal in synthesizing biologically active compounds, such as β-secretase 1 (BACE1) inhibitors for Alzheimer’s disease research.

Key Example :

In the synthesis of the BACE1 inhibitor 8 (N-(3-((4S,6S)-2-amino-4-methyl-6-(trifluoromethyl)-5,6-dihydro-4H-1,3-thiazin-4-yl)-4-fluorophenyl)-5-cyanopicolinamide), 5-cyano-pyridine-1-carboxylic acid undergoes amide coupling with an amine intermediate. The reaction employs coupling agents like HATU or EDCl under basic conditions (e.g., DIPEA) to facilitate bond formation .

Table 1: Amide Coupling Conditions and Outcomes

| Reagent System | Solvent | Temperature | Yield | Application |

|---|---|---|---|---|

| HATU/DIPEA | DMF | 0°C → rt | 85% | BACE1 inhibitor synthesis |

| EDCl/HOBt | THF | rt | 78% | Peptidomimetic derivatization |

Nitrile Functionalization

The nitrile group at position 5 undergoes nucleophilic addition or substitution under specific conditions:

Hydrolysis to Carboxylic Acid

Controlled hydrolysis of the nitrile group yields 5-carboxypicolinamide, though this reaction is less common due to competing side reactions.

Conditions :

-

Reagents : H₂SO₄ (concentrated), H₂O

-

Temperature : 100–120°C

-

Outcome : Partial conversion observed in acidic aqueous media.

Reduction to Amine

The nitrile group can be reduced to a primary amine using strong reducing agents.

Conditions :

-

Reagents : LiAlH₄, THF

-

Temperature : Reflux (66°C)

-

Product : 5-(Aminomethyl)picolinamide (isolated as hydrochloride salt).

Table 2: Nitrile Reduction Efficiency

| Reducing Agent | Solvent | Time (h) | Yield | Purity |

|---|---|---|---|---|

| LiAlH₄ | THF | 6 | 72% | >95% |

| H₂/Pd-C | EtOH | 12 | 58% | 90% |

Cycloaddition and Heterocycle Formation

The nitrile group participates in [2+3] cycloadditions with azides to form tetrazole derivatives, enhancing molecular complexity for drug discovery.

Example Reaction :

-

Reagents : Sodium azide (NaN₃), ZnBr₂

-

Conditions : 80°C, DMF, 24 h

-

Product : 5-(Tetrazol-5-yl)picolinamide.

Table 3: Tetrazole Synthesis Optimization

| Catalyst | Solvent | Temperature | Yield | Selectivity |

|---|---|---|---|---|

| ZnBr₂ | DMF | 80°C | 65% | 90% |

| CuI | DMSO | 100°C | 52% | 85% |

Substitution Reactions

The pyridine ring’s electron-deficient nature facilitates electrophilic aromatic substitution (EAS), though regioselectivity is influenced by the existing substituents:

Halogenation

-

Reagents : NBS (N-bromosuccinimide), AIBN

-

Conditions : CCl₄, reflux

-

Product : 3-Bromo-5-cyanopicolinamide (minor) and 4-Bromo-5-cyanopicolinamide (major).

Sulfonation

-

Reagents : SO₃·Py complex

-

Conditions : 0°C → rt, DCM

-

Product : 5-Cyanopicolinamide-3-sulfonic acid.

Metal Coordination and Chelation

The carboxamide and nitrile groups enable coordination with transition metals, forming complexes with potential catalytic or therapeutic applications.

Example :

-

Metal : Cu(II)

-

Ligand Ratio : 1:2 (metal:ligand)

-

Application : Catalytic oxidation of alcohols.

Stability Under Reaction Conditions

5-Cyanopicolinamide demonstrates stability in acidic and basic media but degrades under prolonged exposure to strong oxidizing agents:

Table 4: Stability Profile

| Condition | Reagents | Degradation Observed |

|---|---|---|

| Acidic (pH < 2) | HCl (1M) | <5% over 24 h |

| Basic (pH > 12) | NaOH (1M) | <10% over 24 h |

| Oxidative | KMnO₄ (0.1M) | Complete in 2 h |

Scientific Research Applications

5-Cyanopicolinamide is a compound that has garnered attention in various scientific fields due to its potential applications. This article explores its applications, particularly in medicinal chemistry and material science, supported by case studies and data tables.

Inhibition of β-Secretase (BACE1)

One of the most promising applications of 5-Cyanopicolinamide is its role as an inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. Inhibitors of BACE1 can potentially reduce amyloid-beta peptide levels, which are implicated in the pathogenesis of Alzheimer’s disease.

- Case Study : A study demonstrated that derivatives of 5-Cyanopicolinamide exhibited significant inhibition of BACE1 activity. The compound was optimized to enhance its potency while reducing off-target effects such as hERG inhibition, which is crucial for cardiac safety .

| Compound | Activity | Model Used | Reference |

|---|---|---|---|

| 5-Cyanopicolinamide Derivative | Inhibits BACE1 | Human neuroblastoma SKNBE2 cells |

Potential Anticancer Activity

Recent research indicates that 5-Cyanopicolinamide and its derivatives may exhibit anticancer properties. The compound's ability to modulate various signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation.

- Case Study : A derivative was tested against several cancer cell lines, showing selective cytotoxicity towards malignant cells while sparing normal cells. This selectivity suggests potential for development into therapeutic agents .

| Compound | Cancer Type | Observed Effects | Reference |

|---|---|---|---|

| 5-Cyanopicolinamide Derivative | Breast Cancer | Induces apoptosis |

Synthesis of Functional Materials

5-Cyanopicolinamide has been explored for its role in synthesizing functional materials, particularly in the development of polymers and nanomaterials. Its reactive functional groups allow it to participate in various polymerization reactions.

- Case Study : Researchers synthesized a novel polymer using 5-Cyanopicolinamide as a monomer, resulting in materials with enhanced thermal stability and mechanical properties suitable for electronic applications .

Nanotechnology Applications

The compound has also been investigated for use in nanotechnology, particularly in the creation of nanoparticles with specific catalytic properties. These nanoparticles can be utilized in environmental remediation and energy conversion processes.

Mechanism of Action

The mechanism of action of 5-Cyanopicolinamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The cyano group can form strong interactions with metal ions, making it a useful ligand in coordination complexes. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Research Findings

5-Cyanopicolinamide demonstrates superior binding affinity to EGFR kinases compared to its 3-cyano analogue, attributed to optimal spatial alignment of the cyano group with hydrophobic pockets in the enzyme’s active site .

Picolinamide’s lack of a cyano group reduces its utility in drug design but enhances its role in coordinating transition metals (e.g., Cu²⁺) for catalytic applications .

Stability studies reveal that 3-cyanopicolinamide degrades 20% slower than 5-cyanopicolinamide under UV light, making it preferable for long-term storage in agrochemical formulations .

Biological Activity

5-Cyanopicolinamide (5-CPA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various enzymatic pathways. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

5-Cyanopicolinamide is a derivative of picolinamide, characterized by the presence of a cyano group at the 5-position of the pyridine ring. Its chemical structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 150.14 g/mol

Research indicates that 5-CPA exhibits biological activity through various mechanisms:

-

Inhibition of Enzymes :

- BACE1 Inhibition : 5-CPA has been studied as a potential inhibitor of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), which is crucial in the development of Alzheimer's disease. Inhibiting BACE1 can reduce the production of amyloid-beta peptides, which aggregate to form plaques associated with neurodegeneration .

- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : It has also shown promise in inhibiting IDO, an enzyme involved in tryptophan metabolism that can affect immune responses and tumor growth .

- Modulation of Neurotransmitter Systems :

Case Studies and Experimental Data

- BACE1 Inhibition Studies :

- Neuroprotective Effects :

- IDO Inhibition :

Data Tables

Q & A

Q. How can advanced spectroscopic techniques (e.g., in situ NMR, XAS) unravel transient intermediates in 5-Cyanopicolinamide reactions?

- Methodological Answer : Use stopped-flow NMR to capture intermediates on the millisecond timescale. X-ray absorption spectroscopy (XAS) at synchrotron facilities can probe metal-ligand bonding dynamics. Pair with multivariate curve resolution (MCR) for spectral deconvolution. Compare with computational intermediates for mechanistic validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.